molecular formula C18H17N3O3 B11338472 2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11338472
M. Wt: 323.3 g/mol
InChI Key: BLPOLFZGZKBGBQ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a methoxyphenyl group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of a dehydrating agent.

    Attachment of the methoxyphenyl group:

    Attachment of the methylphenyl group: Similar to the previous step, the methylphenyl group is introduced through a substitution reaction.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide include:

    2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: This compound also contains methoxyphenyl and methylphenyl groups but differs in its core structure.

    2-methoxyphenyl isocyanate: This compound is used as a reagent in organic synthesis and has different chemical properties compared to the oxadiazole derivative.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C18H17N3O3/c1-12-3-7-14(8-4-12)17-20-18(21-24-17)19-16(22)11-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

BLPOLFZGZKBGBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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